5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-7-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
5-Bromopyrrolo[1,2-b]pyridazine-7-methyl: Similar in structure but with a methyl group instead of a nitrile group.
Uniqueness
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-6(5-10)12-8(7)2-1-3-11-12/h1-4H |
InChI Key |
QGFNFLBDLOUNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2N=C1)C#N)Br |
Origin of Product |
United States |
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